molecular formula C11H18O2 B14451663 4-Hexyl-3-methylideneoxolan-2-one CAS No. 72277-31-7

4-Hexyl-3-methylideneoxolan-2-one

Cat. No.: B14451663
CAS No.: 72277-31-7
M. Wt: 182.26 g/mol
InChI Key: AFBBIIYNHAXSJG-UHFFFAOYSA-N
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Description

4-Hexyl-3-methylideneoxolan-2-one is an organic compound with the molecular formula C11H18O2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a hexyl group and a methylidene group attached to the oxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-3-methylideneoxolan-2-one typically involves the reaction of hexyl bromide with a suitable precursor under controlled conditions. One common method is the alkylation of 3-methylideneoxolan-2-one with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-3-methylideneoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.

    Substitution: The hexyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-Hexyl-3-methylideneoxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anti-inflammatory properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hexyl-3-methylideneoxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hexylresorcinol: Known for its antiseptic and anesthetic properties.

    3-Hexyl-2-oxetanone: Another member of the oxetanone family with similar structural features.

Uniqueness

4-Hexyl-3-methylideneoxolan-2-one is unique due to its specific combination of a hexyl group and a methylidene group on the oxolanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

72277-31-7

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

4-hexyl-3-methylideneoxolan-2-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-10-8-13-11(12)9(10)2/h10H,2-8H2,1H3

InChI Key

AFBBIIYNHAXSJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(=O)C1=C

Origin of Product

United States

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